4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide

Catalog No.
S12768871
CAS No.
M.F
C30H35F7N4O2
M. Wt
616.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoro...

Product Name

4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide

IUPAC Name

4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide

Molecular Formula

C30H35F7N4O2

Molecular Weight

616.6 g/mol

InChI

InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3

InChI Key

XGGTZCKQRWXCHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C

The compound 4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide, also known as casopitant, is a synthetic organic molecule classified under the category of piperidine derivatives. Its IUPAC name is (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide. The molecular formula is C23H26F3N3O, and it has a molecular weight of approximately 433.47 g/mol. This compound is notable for its potential therapeutic applications, particularly in the management of nausea and vomiting associated with chemotherapy.

Casopitant primarily interacts with neurokinin receptors, specifically the neurokinin-1 receptor. Its mechanism of action involves antagonism of this receptor, which plays a crucial role in mediating the effects of substance P, a neuropeptide involved in pain perception and inflammatory responses. The compound's structure allows it to effectively block these receptors, thereby mitigating symptoms associated with nausea and vomiting.

Casopitant exhibits significant biological activity as a neurokinin-1 receptor antagonist. Studies have shown that it can effectively reduce chemotherapy-induced nausea and vomiting in patients undergoing cancer treatment. Its efficacy has been compared to other antiemetic agents, demonstrating a favorable profile in clinical settings. Additionally, casopitant has been investigated for its potential use in treating other conditions related to neurokinin signaling.

The synthesis of casopitant involves multiple steps, typically starting from readily available piperidine derivatives. Key steps may include:

  • Formation of the piperazine ring: This involves reacting an appropriate acetylated piperazine with other substituted phenyl groups.
  • Introduction of trifluoromethyl groups: This is achieved through electrophilic fluorination methods that selectively introduce trifluoromethyl groups into the aromatic rings.
  • Final coupling reactions: These reactions link various components together to form the final product, ensuring that all substituents are correctly positioned according to the desired molecular structure.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final compound.

Casopitant has been primarily developed for use as an antiemetic agent to prevent chemotherapy-induced nausea and vomiting. Its unique mechanism of action allows it to be effective where traditional antiemetics may fail. Beyond oncology, there is ongoing research into its potential applications in treating other conditions involving neurokinin signaling, such as anxiety disorders and chronic pain syndromes.

Research on casopitant has focused on its interactions with various biological systems, particularly its binding affinity for neurokinin receptors. Studies have demonstrated that casopitant has a high affinity for the neurokinin-1 receptor compared to other neurokinin receptors (neurokinin-2 and neurokinin-3). This selectivity enhances its therapeutic potential while minimizing side effects associated with broader receptor antagonism.

Several compounds share structural or functional similarities with casopitant. Here are some notable examples:

Compound NameStructureSimilarityUnique Features
AprepitantC23H21F7N4O3Neurokinin-1 antagonistHigher lipophilicity; used in similar clinical settings
IbodutantC21H24F3N3O2Neurokinin-1 antagonistDifferent side chain modifications; potential use in pain management
NetupitantC23H25F3N2O2Neurokinin-1 antagonistDistinct structural modifications; used for similar indications

These compounds illustrate the diversity within the class of neurokinin receptor antagonists while highlighting casopitant's unique structural features that contribute to its specific biological activity and therapeutic applications.

XLogP3

5.3

Hydrogen Bond Acceptor Count

10

Exact Mass

616.26482351 g/mol

Monoisotopic Mass

616.26482351 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-09-2024

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